4-Methoxy-2-nitrophenyl acetaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-8-3-2-7(4-5-11)9(6-8)10(12)13/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXATXQBHXXLDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ether Cleavage:aryl Methyl Ethers Are Generally Stable but Can Be Cleaved to the Corresponding Phenol by Treatment with Strong Acids, Particularly Hydrogen Halides Like Hydrobromic Acid Hbr or Hydroiodic Acid Hi .wikipedia.orgmasterorganicchemistry.comlibretexts.orgthe Reaction Mechanism Involves the Initial Protonation of the Ether Oxygen, Which Converts the Methoxy Group into a Good Leaving Group Methanol .masterorganicchemistry.commasterorganicchemistry.coma Nucleophile, the Halide Ion Br⁻ or I⁻ , then Attacks the Methyl Carbon Via an Sₙ2 Reaction, Displacing the Phenol and Forming a Methyl Halide.masterorganicchemistry.comlibretexts.org
Reaction: 4-Methoxy-2-nitrophenyl acetaldehyde (B116499) + HBr → 4-Hydroxy-2-nitrophenyl acetaldehyde + CH₃Br
This transformation is useful for unmasking a phenolic hydroxyl group, which can then be used for further functionalization. The reaction does not proceed via attack on the aromatic carbon because sp²-hybridized carbons are resistant to Sₙ2 reactions. masterorganicchemistry.com
Mechanistic Investigations of Reactions Involving 4 Methoxy 2 Nitrophenyl Acetaldehyde
Reaction Pathways of Aldehyde Functional Group Transformations
The aldehyde functional group in 4-Methoxy-2-nitrophenyl acetaldehyde (B116499) is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the methoxy (B1213986) and nitro substituents on the aromatic ring.
The aldehyde group can undergo nucleophilic addition, oxidation, and reduction reactions. In nucleophilic addition reactions, the carbonyl carbon is attacked by a nucleophile. The rate and equilibrium of these reactions are influenced by the electronic environment. The electron-withdrawing nitro group at the ortho position deactivates the aromatic ring but, through its inductive effect, increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group at the para position can partially counteract this effect through resonance.
Common transformations of the aldehyde group include:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-methoxy-2-nitrophenylacetic acid. This transformation can be achieved using various oxidizing agents. The reaction mechanism typically involves the formation of a hydrate (B1144303) intermediate, which is then oxidized.
Reduction: The aldehyde can be reduced to form 2-(4-methoxy-2-nitrophenyl)ethanol. This is commonly achieved using hydride reagents like sodium borohydride (B1222165). The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon.
Condensation Reactions: The aldehyde can participate in condensation reactions, such as the aldol (B89426) condensation or the Knoevenagel condensation, with suitable enolates or active methylene (B1212753) compounds. These reactions lead to the formation of new carbon-carbon bonds.
The table below summarizes the expected outcomes of typical aldehyde transformations for 4-Methoxy-2-nitrophenyl acetaldehyde.
| Reaction Type | Reagent/Conditions | Major Product | General Mechanistic Feature |
| Oxidation | KMnO4 or CrO3 | 4-Methoxy-2-nitrophenylacetic acid | Formation of a hydrate intermediate followed by oxidation. |
| Reduction | NaBH4 or LiAlH4 | 2-(4-Methoxy-2-nitrophenyl)ethanol | Nucleophilic attack of a hydride ion on the carbonyl carbon. |
| Wittig Reaction | Ph3P=CH2 | 4-Methoxy-2-nitrostyrene | Nucleophilic addition of the ylide to the aldehyde, forming a betaine (B1666868) intermediate, followed by elimination. |
| Knoevenagel Condensation | Malonic acid, Piperidine | (E)-3-(4-Methoxy-2-nitrophenyl)acrylic acid | Formation of an enolate which then attacks the aldehyde, followed by dehydration. |
Mechanistic Studies of Nitro Group Reductions and Their Selectivity
The reduction of the nitro group in aromatic compounds is a well-studied process that can yield a variety of products depending on the reaction conditions and the nature of the reducing agent. orientjchem.org The reduction of the nitro group in this compound to an amino group is a key transformation, for example, in the synthesis of indigo (B80030) derivatives.
The reduction of a nitro group typically proceeds through a series of intermediates. The classical Haber-Lukashevich mechanism outlines this stepwise reduction:
Nitrobenzene → Nitrosobenzene → Phenylhydroxylamine → Aniline (B41778)
In the context of this compound, the reduction of the nitro group would lead to 2-amino-4-methoxyphenyl acetaldehyde. The selectivity of this reduction in the presence of an aldehyde group is a significant challenge. Strong reducing agents that can reduce the nitro group might also reduce the aldehyde. Therefore, chemoselective reducing agents are often employed.
Several methods have been developed for the selective reduction of nitro groups in the presence of other reducible functional groups. sci-hub.st These include catalytic hydrogenation with specific catalysts (e.g., PtO2, Pd/C) under controlled conditions, or the use of reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) in acidic media. The mechanism with metal hydrides often involves single electron transfer steps.
The presence of the methoxy group can also influence the reduction. Its electron-donating nature increases the electron density on the ring, which can affect the rate of reduction.
| Reducing Agent | Intermediate(s) | Final Product | Selectivity Notes |
| H2, Pd/C | Nitroso, Hydroxylamine (B1172632) | 2-Amino-4-methoxyphenyl acetaldehyde | Can be selective for the nitro group under controlled pressure and temperature. May also reduce the aldehyde. |
| SnCl2, HCl | Complex tin salts | 2-Amino-4-methoxyphenyl acetaldehyde | Generally selective for the nitro group over aldehydes. |
| Na2S2O4 | Sulfinate intermediates | 2-Amino-4-methoxyphenyl acetaldehyde | A mild reducing agent often used for selective nitro group reduction. |
Influence of Methoxy Substituent on Aromatic Reactivity and Electron Density
The methoxy group (-OCH3) is a strong electron-donating group due to its +R (resonance) effect, which is generally stronger than its -I (inductive) effect. learncbse.in In this compound, the methoxy group is located para to the acetaldehyde side chain and meta to the nitro group.
The electron-donating nature of the methoxy group has several important consequences for the reactivity of the aromatic ring:
Directing Effect: In electrophilic aromatic substitution reactions, the methoxy group is an ortho, para-director. However, in this molecule, the positions ortho to the methoxy group are already substituted by the acetaldehyde and nitro groups.
Modulation of Other Groups' Reactivity: The increased electron density from the methoxy group can influence the reactivity of the other substituents. For instance, it can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon and can affect the reduction potential of the nitro group.
The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a complex electronic environment on the aromatic ring, influencing its reactivity in various reactions. jocpr.com
| Position on Ring | Electronic Effect of Methoxy Group | Influence on Reactivity |
| C1 (-CH2CHO) | Para-position | Experiences increased electron density via resonance. |
| C2 (-NO2) | Meta-position | Experiences a weaker inductive effect. |
| C3 | Ortho-position | Experiences significant increase in electron density. Potential site for electrophilic attack if sterically accessible. |
| C5 | Ortho-position | Experiences significant increase in electron density. Potential site for electrophilic attack. |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. researchgate.net Theoretical studies, using methods like Density Functional Theory (DFT), can be employed to model the reaction pathways of this compound. These studies can provide valuable information about:
Reaction Energetics: Calculation of the energies of reactants, products, intermediates, and transition states allows for the determination of reaction enthalpies and activation energies. This helps in understanding the feasibility and kinetics of a reaction.
Transition State Structures: The geometry of transition states can be optimized, providing insights into the bond-forming and bond-breaking processes that occur during the reaction.
Influence of Substituents: Theoretical models can quantify the electronic effects of the methoxy and nitro groups on the reactivity of the aldehyde and the aromatic ring. For example, the calculated charge distribution can highlight the electrophilic and nucleophilic centers in the molecule.
For instance, a theoretical study on the nucleophilic addition to the aldehyde group could model the approach of a nucleophile and map the potential energy surface to identify the lowest energy pathway. Similarly, the mechanism of nitro group reduction could be investigated by calculating the energies of the various intermediates proposed in the Haber-Lukashevich pathway.
| Computational Method | Information Gained | Application to this compound |
| Density Functional Theory (DFT) | Electron density, molecular orbital energies, reaction energetics | Predicting sites of electrophilic and nucleophilic attack, determining activation energies for aldehyde and nitro group reactions. |
| Ab initio methods | High-accuracy energies and structures | Refined calculations of transition state geometries and reaction barriers. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time | Studying the conformational flexibility of the molecule and its interactions with solvent molecules. |
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing definitive evidence for a proposed mechanism. scripps.edu In the context of reactions involving this compound, isotopic labeling could be used to elucidate various mechanistic details.
For example, to study the mechanism of the aldehyde group oxidation, the aldehyde hydrogen could be replaced with its isotope, deuterium (B1214612) (D). The observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide strong evidence that the C-H bond is broken in the rate-determining step of the reaction.
Similarly, the oxygen atoms of the nitro group could be labeled with ¹⁸O to study the mechanism of its reduction. By analyzing the distribution of the ¹⁸O label in the products and byproducts (like water), one could gain insights into the specific bond cleavage steps.
| Isotopic Label | Position in Molecule | Reaction Studied | Information Obtained |
| ²H (Deuterium) | Aldehyde hydrogen | Oxidation of the aldehyde | Kinetic isotope effect would indicate C-H bond cleavage in the rate-determining step. |
| ¹³C | Carbonyl carbon | Nucleophilic addition to aldehyde | Tracing the fate of the carbonyl carbon in complex reaction sequences. |
| ¹⁸O | Nitro group oxygens | Reduction of the nitro group | Elucidating the mechanism of oxygen atom removal during reduction. |
| ¹⁵N | Nitro group nitrogen | Reduction of the nitro group | Following the transformation of the nitrogen atom to the amino group. |
These studies, while potentially complex to perform, offer unambiguous evidence that is crucial for the validation of proposed reaction mechanisms. plos.org
Role As a Synthetic Intermediate and Building Block
Precursor in Complex Organic Molecule Synthesis
The inherent functionality of 4-Methoxy-2-nitrophenyl acetaldehyde (B116499) makes it a valuable starting material for elaborate organic syntheses. The aldehyde group can participate in condensations and reductive aminations, while the nitro group can be reduced to an amine, opening pathways for cyclization reactions.
The structure of 4-Methoxy-2-nitrophenyl acetaldehyde is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds. The ortho-positioning of the nitro group relative to the acetaldehyde side chain is a key feature for intramolecular cyclization reactions, typically following reduction of the nitro group.
Indole (B1671886) Synthesis: One of the prominent applications of ortho-nitro-substituted phenyl derivatives is in the synthesis of indoles. The general strategy involves the reductive cyclization of a 2-nitrophenyl derivative. For instance, a related compound, 1-methoxy-2-methyl-3-nitrobenzene, can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine intermediate. chemicalbook.com Subsequent reduction of the nitro group, often using activated zinc in acetic acid, initiates a spontaneous cyclization to furnish the indole ring system, yielding 4-methoxyindole. chemicalbook.com This classic approach, known as the Leimgruber–Batcho indole synthesis, highlights the potential of this compound to serve as a precursor for 4-methoxyindoles, which are important structural motifs in many biologically active compounds. luc.eduresearchgate.netnih.govresearchgate.net
Quinoline (B57606) Synthesis: The synthesis of quinolines, another important class of N-heterocycles, can also be envisioned starting from this compound. Various methods exist for quinoline synthesis, such as the Conrad–Limpach and Doebner reactions, which involve the condensation of anilines with carbonyl compounds. organic-chemistry.orgnih.govnih.gov By reducing the nitro group of this compound to an aniline (B41778) (2-amino-4-methoxyphenyl acetaldehyde), this intermediate can then participate in cyclization reactions with appropriate partners to form substituted quinolines. researchgate.netresearchgate.net The presence of the methoxy (B1213986) group provides further opportunities for functionalization in the resulting quinoline ring.
The total synthesis of natural products is a fundamental area of organic chemistry that drives the discovery of new synthetic methods and strategies. nih.gov While specific examples detailing the use of this compound in a completed total synthesis are not prominently documented, its utility as a building block is evident from the structural motifs it can generate. Heterocyclic cores like indoles and quinolines are prevalent in a vast array of natural products, particularly alkaloids. unimelb.edu.au Therefore, the ability to efficiently construct 4-methoxy-substituted indoles or quinolines from this acetaldehyde derivative makes it a valuable potential precursor in the strategic planning of natural product synthesis. nih.gov
The structural components derived from this compound are found in numerous pharmaceutical intermediates. The compound serves as a scaffold for synthesizing molecules with potential biological relevance, particularly in the development of kinase inhibitors.
Kinase inhibitors are a major class of drugs, and their synthesis often involves building blocks containing substituted aromatic and heterocyclic rings. ed.ac.ukacs.org The reduction of the nitro group in this compound to 2-amino-4-methoxyphenyl acetaldehyde provides a key aniline intermediate. This aniline can then be elaborated through various reactions, such as condensations and cross-couplings, to construct the core structures of kinase inhibitors. nih.govnih.govresearchgate.net For example, the resulting amino group is a common "hinge-binding" motif that interacts with the ATP-binding site of protein kinases. nih.gov
Furthermore, the related compound 4-methoxy-2-nitroaniline (B140478) is a known key intermediate in the synthesis of omeprazole, a proton pump inhibitor. google.com This is achieved through a multi-step process involving acetylation, nitration, and hydrolysis. nih.goviucr.org This underscores the industrial relevance of the 4-methoxy-2-nitrophenyl scaffold in producing high-value pharmaceutical compounds.
Participation in Advanced Organic Reactions
The reactivity of this compound extends to its participation in powerful carbon-carbon bond-forming reactions, which are cornerstones of modern organic synthesis.
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov While the acetaldehyde itself is not a typical substrate, it can be readily converted into derivatives suitable for this reaction. For example, transformation of the aldehyde to a different functional group or modification of the aromatic ring could generate a halide or triflate, which could then act as the electrophilic partner in a Suzuki-Miyaura coupling. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at a specific position on the ring, greatly enhancing the molecular diversity accessible from this starting material. rsc.org The efficiency of such couplings can be influenced by the nature of the substituents on the phenylboronic acid and the steric environment around the reaction center. nih.gov
A primary reaction pathway for aldehydes is condensation with a ketone containing an α-hydrogen, a transformation known as the Claisen-Schmidt condensation. wikipedia.orgnumberanalytics.com This reaction is a specific type of aldol (B89426) condensation that is highly effective for synthesizing α,β-unsaturated ketones, particularly chalcones, which are precursors to flavonoids and possess a wide range of biological activities. jetir.org
In this reaction, this compound would serve as the electrophilic aldehyde component, reacting with an enolizable ketone (such as a substituted acetophenone) in the presence of a base (e.g., NaOH or KOH). rjlbpcs.comresearchgate.net The reaction proceeds through a β-hydroxy ketone intermediate, which readily dehydrates to form the stable, conjugated chalcone (B49325) derivative. numberanalytics.comacs.org The presence of the electron-withdrawing nitro group can influence the reactivity of the aldehyde. jocpr.com The resulting chalcones, incorporating the 4-methoxy-2-nitrophenyl moiety, are valuable intermediates for further synthetic elaborations, such as the synthesis of pyrazolines, isoxazoles, and other heterocyclic systems. sci-hub.seresearchgate.net
Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis This table presents data from reactions analogous to what this compound would undergo, illustrating typical reactants, conditions, and outcomes.
| Aldehyde Reactant | Ketone Reactant | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Ethoxybenzaldehyde | p-Methoxyacetophenone | NaOH / Grinding (Solvent-free) | 30 min grinding, then overnight | 86 | rjlbpcs.com |
| 2,4-Dichlorobenzaldehyde | 4-Methoxyacetophenone | NaOH / Grinding (Solvent-free) | 30 min grinding, then overnight | 75 | rjlbpcs.com |
| p-Methoxybenzaldehyde | p-Methoxyacetophenone | NaOH / Grinding (Solvent-free) | 30 min grinding, then overnight | 70 | rjlbpcs.com |
| Various Benzaldehydes | Various Acetophenones | 60% KOH / Stirring (Solvent-free) | 1.5 h stirring, then 16 h standing | High | researchgate.net |
| 4-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH / Ethanol (B145695) | Not specified | 82 (β-hydroxyketone product) | jocpr.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules like 4-Methoxy-2-nitrophenyl acetaldehyde (B116499). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the complete carbon-hydrogen framework.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment. While specific experimental spectra for 4-Methoxy-2-nitrophenyl acetaldehyde are not publicly available, its structure allows for the prediction of expected NMR data based on established principles.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type. Based on the structure of this compound, the following signals are anticipated.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Aromatic (H6) | 7.5 - 7.8 | Doublet (d) | 1H |
| Aromatic (H5) | 7.1 - 7.4 | Doublet of Doublets (dd) | 1H |
| Aromatic (H3) | 7.6 - 7.9 | Doublet (d) | 1H |
| Methylene (B1212753) (CH₂) | 4.0 - 4.5 | Singlet (s) | 2H |
| Methoxy (B1213986) (OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 190 - 200 |
| Aromatic (C-NO₂) | 148 - 152 |
| Aromatic (C-OCH₃) | 155 - 160 |
| Aromatic (C-CH₂CHO) | 125 - 130 |
| Aromatic (CH) | 110 - 130 |
| Methylene (CH₂) | 45 - 55 |
| Methoxy (OCH₃) | 55 - 60 |
2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei. harvard.eduemerypharma.comprinceton.edu
COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H coupling correlations. emerypharma.comlibretexts.orgyoutube.com It would be expected to show cross-peaks between the adjacent aromatic protons (H5 and H6), confirming their connectivity on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. emerypharma.comprinceton.eduyoutube.com It would be used to definitively link the predicted proton signals for the methoxy, methylene, and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range connectivity (2-3 bonds), which pieces the entire structure together. youtube.comyoutube.com Key expected correlations would include the aldehyde proton to the methylene carbon and the aromatic C1, and the methoxy protons to the aromatic C4, confirming the placement of the substituents on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.eduyoutube.com This is particularly useful for confirming the substitution pattern. For instance, a NOESY spectrum should show a spatial correlation between the methylene protons (-CH₂CHO) and the aromatic proton at the C6 position, as well as between the methoxy protons (-OCH₃) and the aromatic protons at the C3 and C5 positions.
The choice of solvent for an NMR experiment can influence the chemical shifts of protons and carbons. researchgate.net Solvents like deuterated chloroform (B151607) (CDCl₃) are relatively non-polar, while deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is highly polar and can form hydrogen bonds. When analyzing this compound, using DMSO-d₆ could lead to a downfield shift of the aldehyde proton compared to its position in CDCl₃ due to interactions with the solvent. These solvent-induced shifts can be a useful tool for separating overlapping signals and aiding in the final interpretation of the spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. For this compound (C₉H₉NO₄), the calculated exact mass is 195.0532 Da. An HRMS measurement would aim to experimentally confirm this value to within a few parts per million (ppm), which serves as definitive proof of the elemental formula and distinguishes it from any other compound with the same nominal mass. hmdb.ca
Electrospray Ionization (ESI) is a soft ionization technique that typically produces minimal fragmentation. rsc.org When analyzed by ESI-MS, this compound would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, at an m/z of 196.0604. The presence of this ion confirms the molecular weight of the compound. Adducts with other cations, such as sodium ([M+Na]⁺), might also be observed.
GC-MS combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. nih.gov This technique is ideal for assessing the purity of a sample of this compound and confirming its identity. The compound would elute from the GC column at a specific retention time, after which it would be ionized (typically by electron ionization, EI) and fragmented.
The resulting mass spectrum provides a molecular fingerprint. The expected fragmentation pattern would include:
A molecular ion peak (M⁺) at m/z 195.
Fragments corresponding to the loss of key functional groups, such as the nitro group (-NO₂, loss of 46 Da) resulting in a peak at m/z 149, or the formyl group (-CHO, loss of 29 Da) giving a peak at m/z 166.
Benzylic cleavage could lead to a stable fragment ion at m/z 150.
Interactive Data Table: Predicted Key Fragments in EI-MS
| m/z Value | Identity |
| 195 | [M]⁺ (Molecular Ion) |
| 180 | [M-CH₃]⁺ |
| 166 | [M-CHO]⁺ |
| 150 | [M-CH₂CHO]⁺ |
| 149 | [M-NO₂]⁺ |
This detailed fragmentation analysis, combined with the retention time, provides a high degree of confidence in the identity and purity of the compound. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within the this compound molecule. The analysis of vibrational modes provides a molecular fingerprint, allowing for the confirmation of its structural components.
The IR and Raman spectra are characterized by several key absorption bands that correspond to specific stretching and bending vibrations of the constituent functional groups. The most diagnostic of these is the carbonyl (C=O) stretch of the aldehyde group, which typically appears as a strong band in the IR spectrum. For aromatic aldehydes, this band is generally observed in the region of 1710-1685 cm⁻¹. Another hallmark of an aldehyde is the C-H stretching vibration of the aldehyde group, which gives rise to one or two moderate bands in the 2830-2695 cm⁻¹ region, with a band near 2720 cm⁻¹ being particularly indicative. vscht.cz
The nitro group (NO₂) presents two distinct stretching vibrations: an asymmetric stretch typically found between 1560-1515 cm⁻¹ and a symmetric stretch in the 1360-1315 cm⁻¹ range. The aromatic ring itself contributes to the spectra with C-H stretching vibrations above 3000 cm⁻¹ and characteristic C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org The methoxy group (-OCH₃) is identifiable by its C-O stretching vibrations, often observed as a strong band between 1275-1200 cm⁻¹ for aryl ethers.
While specific experimental spectra for this compound are not widely published, theoretical calculations and data from analogous compounds, such as 2-nitrophenol (B165410) and various methoxybenzaldehydes, support these assignments. nih.govresearchgate.netlongdom.org Computational studies, often employing Density Functional Theory (DFT), can predict vibrational frequencies with a high degree of accuracy, aiding in the detailed assignment of complex spectra. researchgate.netlongdom.orgresearchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C-H Stretch | 2830-2720 |
| Aldehyde | C=O Stretch | 1710-1685 |
| Nitro | Asymmetric N-O Stretch | 1560-1515 |
| Nitro | Symmetric N-O Stretch | 1360-1315 |
| Aromatic | C-H Stretch | 3100-3000 |
| Aromatic | C=C In-Ring Stretch | 1600-1400 |
| Methoxy | Aryl C-O Stretch | 1275-1200 |
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like N-(4-Methoxy-2-nitrophenyl)acetamide and 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide provides significant insight into the expected solid-state structure. nih.govresearchgate.net These studies reveal that the substituents on the phenyl ring (methoxy and nitro groups) often exhibit some degree of twisting out of the plane of the aromatic ring. nih.govnih.govresearchgate.net
Conformational Analysis in the Crystalline State
In the crystalline state, the conformation of this compound would be dictated by the spatial arrangement that minimizes steric hindrance and maximizes favorable intermolecular interactions. Based on structural data from analogous molecules, it is anticipated that the molecule would be significantly non-planar. nih.gov
The planarity of the substituents relative to the central phenyl ring can be described by torsion angles. For instance, in N-(4-Methoxy-2-nitrophenyl)acetamide, the methoxy group is nearly coplanar with the ring, while the nitro and acetamido groups are twisted out of the plane to varying degrees. nih.gov A similar trend would be expected for the acetaldehyde derivative, where the aldehyde group's orientation would be a key conformational feature. The degree of planarity influences the electronic properties of the molecule, such as conjugation between the aromatic ring and the substituent groups. nih.govresearchgate.net
Intermolecular Interactions and Crystal Packing
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org These non-covalent forces, though weaker than covalent bonds, are critical in determining the stability and physical properties of the crystal. rsc.orgresearchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For aldehydes, which can be challenging to analyze directly due to their reactivity and sometimes poor chromophores, derivatization is a common strategy. nih.govijpsonline.com
A widely adopted method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govijpsonline.comijcpa.in This derivative is highly colored and possesses a strong chromophore, making it easily detectable by a UV-Vis detector at a wavelength around 360-365 nm. ijpsonline.com The separation is typically achieved using a reversed-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. nih.govijpsonline.comijcpa.in The gradient or isocratic elution program is optimized to achieve a clear separation of the derivative from unreacted DNPH and other potential impurities. nih.gov This method offers high sensitivity and reproducibility for the quantification of aldehydes. nih.govresearchgate.net
Table 2: Typical HPLC Parameters for Aldehyde Analysis via DNPH Derivatization
| Parameter | Typical Condition |
|---|---|
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Stationary Phase | Reversed-Phase C18 Column |
| Mobile Phase | Acetonitrile/Water mixture |
| Detection | UV-Vis at ~360-365 nm |
| Flow Rate | ~1.0 mL/min |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While underivatized phenols and aldehydes can be analyzed by GC, derivatization is often employed to improve chromatographic properties and thermal stability. ijcpa.inepa.gov
For a compound like this compound, direct analysis on a capillary column (e.g., a DB-5 or similar mid-polarity column) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is feasible, provided the compound has sufficient volatility and thermal stability. epa.gov The GC oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. However, given the presence of the polar nitro and aldehyde groups, derivatization might be preferable to prevent peak tailing and improve resolution. Techniques such as methylation could be employed. epa.gov Headspace GC is another approach, particularly for analyzing trace levels of volatile aldehydes in various matrices. nih.gov
Table 3: General Gas Chromatography (GC) Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Fused-silica open-tubular capillary column (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
A typical TLC analysis for monitoring a synthesis would involve:
Spotting: A capillary tube is used to spot the starting material (SM), a co-spot (a mix of the starting material and the reaction mixture), and the reaction mixture (RM) at different time points (e.g., t=0, t=1h, t=2h) on the plate. youtube.com
Development: The plate is placed in a sealed chamber containing a suitable eluent system. The choice of eluent is critical and is determined empirically to achieve good separation between the starting material and the product. A common system for compounds of moderate polarity might be a mixture of hexane (B92381) and ethyl acetate.
Visualization: After development, the plate is dried and visualized. Since this compound contains a chromophore (the nitrophenyl group), its spot can often be seen under a UV lamp (254 nm or 365 nm). youtube.com Alternatively, chemical stains like potassium permanganate (B83412) (KMnO₄) can be used, which react with oxidizable groups like the aldehyde functional group. youtube.com
The progress of the reaction is determined by observing the changes in the spots over time. The spot corresponding to the starting material will diminish in intensity, while the spot for this compound will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system and helps in its identification.
Table 1: Hypothetical TLC Monitoring of a Reaction to Form this compound
This table illustrates how TLC data would be interpreted to monitor the progress of a hypothetical reaction where a starting material is converted to the target compound.
| Time Point | Starting Material (SM) Spot (Rf ≈ 0.6) | This compound (Product) Spot (Rf ≈ 0.4) | Interpretation |
| t = 0 hr | Intense Spot | No Spot Visible | Reaction has not yet begun. |
| t = 1 hr | Moderately Intense Spot | Faint Spot Visible | Reaction is underway; product is forming. |
| t = 2 hr | Faint Spot | Intense Spot | Reaction is approaching completion. |
| t = 3 hr | No Spot Visible | Intense Spot | Reaction is complete; starting material is consumed. |
Advanced Analytical Techniques for Trace Analysis (e.g., Atmospheric Chemistry Context)
While specific studies on the atmospheric trace analysis of this compound are not prevalent, the compound belongs to the broader class of nitrophenols and nitroaromatic compounds, which are of significant interest in atmospheric chemistry. collectionscanada.gc.canoaa.gov These compounds can be formed through the photo-oxidation of aromatic hydrocarbons (like toluene (B28343) and xylenes) in the presence of nitrogen oxides (NOx). collectionscanada.gc.ca They are considered secondary organic aerosols (SOAs) and can impact air quality, climate, and human health. collectionscanada.gc.casdu.edu.cn Advanced analytical techniques developed for related nitrophenols provide a clear framework for the trace analysis of this compound.
The primary challenges in atmospheric analysis are the extremely low concentrations (parts per trillion to parts per billion) and the complex matrix of air samples, which can be in gaseous, particulate, or aqueous (rain, cloud water) phases. sdu.edu.cnacs.org To overcome these challenges, highly sensitive and selective methods combining sophisticated sample preparation with advanced instrumentation are employed.
Key Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For nitrophenols, a derivatization step is often required to increase their volatility and thermal stability. A common derivatizing agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the phenolic hydroxyl group (or in this case, the aldehyde group after a reduction step) to a less polar silyl (B83357) ether. researchgate.net The sample is then injected into the GC, separated on a capillary column, and detected by a mass spectrometer, which provides both quantification and structural information. This method can achieve detection limits in the picogram per cubic meter (pg/m³) range. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for analyzing less volatile and thermally labile compounds without the need for derivatization. Atmospheric samples are often collected on filters or sorbent tubes, extracted, and concentrated before injection. collectionscanada.gc.ca Two-dimensional liquid chromatography can be used for enhanced separation from matrix interferences. acs.org The use of atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) in the MS interface has proven effective for the sensitive detection of nitroaromatic compounds in water samples, with detection limits reaching the picogram per milliliter (pg/mL) level. nih.gov
Sample preparation for atmospheric analysis is crucial. It typically involves high-volume air sampling through filters (e.g., quartz fiber) to collect particulate matter and a downstream adsorbent resin (e.g., XAD) to trap gas-phase compounds. collectionscanada.gc.caresearchgate.net These are then solvent-extracted, concentrated, and analyzed.
Table 2: Advanced Analytical Methods for Trace Analysis of Related Nitroaromatic Compounds
This table summarizes findings from studies on compounds structurally related to this compound, demonstrating the capabilities of modern analytical techniques.
| Analytical Technique | Analytes | Sample Matrix | Key Features | Detection Limits (LODs) | Reference |
| 2D-LC-CALCW Spectrometry | Nitrophenols (e.g., 4-nitrophenol, 2,4-dinitrophenol) | Rain and Air | Preconcentration on an anion exchanger, separation on a C18 column, post-column derivatization with ammonia. | 12-67 pg/mL | acs.org |
| GC-MS with Derivatization | 20 Phenolic and Nitrophenolic Compounds | Atmospheric Gas and Particles | Derivatization with MTBSTFA, analysis in Selected Ion Monitoring (SIM) mode for high specificity. | 20-40 pg/m³ | researchgate.net |
| On-line LC-MS | 18 Energetic Nitroaromatic Compounds | Untreated Water | Restricted Access Material (RAM) trap for sample cleanup, APCI interface for sensitive detection. | 2.5-563 pg/mL | nih.gov |
| HPLC-MS | Nitrophenols | Cloud Water | Miniaturized light-phase rotary perforator for extraction. | Not specified | sdu.edu.cn |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules.
For aromatic compounds containing both electron-donating (methoxy) and electron-withdrawing (nitro) groups, DFT calculations are particularly insightful. A study on the related compound, 4-hexyloxy-3-methoxybenzaldehyde, utilized DFT at the B3LYP/6-311++G(d,p) level to investigate its optimized geometry and electronic properties. nih.gov Similar calculations for 4-Methoxy-2-nitrophenyl acetaldehyde (B116499) would reveal the influence of the nitro and methoxy (B1213986) groups on the geometry of the phenyl ring and the acetaldehyde side chain. The calculated molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity towards electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for an Analogous Aromatic Aldehyde
| Property | Calculated Value |
|---|---|
| Total Energy | (Value in Hartrees) |
| Dipole Moment | (Value in Debye) |
| Highest Occupied Molecular Orbital (HOMO) Energy | (Value in eV) |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | (Value in eV) |
| HOMO-LUMO Energy Gap | (Value in eV) |
Note: This table represents typical data obtained from DFT calculations and is for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a molecule like 4-Methoxy-2-nitrophenyl acetaldehyde, with a flexible acetaldehyde side chain and a methoxy group, multiple conformers may exist. Conformational analysis helps identify the most stable conformer(s).
Quantum Chemical Studies of Bond Energies and Reaction Energetics
Quantum chemical calculations can be used to determine bond dissociation energies and the energetics of chemical reactions. For this compound, these calculations could be used to study the strength of the C-NO2 bond, the C-OCH3 bond, and the bonds within the acetaldehyde moiety.
Understanding the reaction energetics is key to predicting the chemical behavior of the compound. For example, calculations could determine the energy barrier for the oxidation of the aldehyde group or for nucleophilic aromatic substitution reactions. This information helps in designing synthetic routes and understanding potential degradation pathways.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, these calculations would help in assigning the peaks in the experimental NMR spectra to specific protons and carbons in the molecule.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies. mdpi.com These calculated frequencies, when compared to experimental spectra, provide a detailed understanding of the vibrational modes of the molecule. For instance, characteristic vibrational frequencies for the nitro group (asymmetric and symmetric stretching), the aldehyde group (C=O stretching), and the methoxy group can be identified.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| N-O asymmetric stretch | (Typical range: 1500-1560) |
| N-O symmetric stretch | (Typical range: 1335-1370) |
| C=O stretch (aldehyde) | (Typical range: 1680-1715) |
| C-H stretch (aldehyde) | (Typical range: 2700-2820) |
| C-O-C stretch (methoxy) | (Typical range: 1000-1300) |
Note: These are typical ranges and actual calculated values may vary.
Frontier Molecular Orbital Theory (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org
For this compound, the distribution of the HOMO and LUMO would be influenced by the substituent groups. The electron-donating methoxy group would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group would lower the energy of the LUMO, making it more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.
Table 3: Illustrative FMO Analysis Data
| Parameter | Description | Expected Finding for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high due to the methoxy group |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low due to the nitro and aldehyde groups |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, indicating potential for reactivity |
| HOMO Distribution | Location of the highest electron density | Primarily on the phenyl ring and methoxy group |
| LUMO Distribution | Location of the lowest electron density | Primarily on the nitro group and the phenyl ring |
Note: This table presents expected trends based on FMO theory.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-Methoxy-2-nitrophenyl)acetamide nih.govsigmaaldrich.com |
| 4-Methoxy-2-nitrobenzaldehyde nih.gov |
| 2-methoxy-4,6-diphenylnicotinonitrile mdpi.com |
| 4-hexyloxy-3-methoxybenzaldehyde nih.gov |
| 4-ethoxybenzaldehyde mdpi.com |
| 4-methoxybenzaldehyde mdpi.com |
| 2-methoxybenzaldehyde mdpi.com |
| N-(4-METHOXY-2-NITRO-PHENYL)-2-P-TOLYLSULFANYL-ACETAMIDE sigmaaldrich.com |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov |
Derivatives and Analogues of 4 Methoxy 2 Nitrophenyl Acetaldehyde
Synthesis of Substituted Aryl Acetaldehyde (B116499) Analogues
The synthesis of analogues of 4-Methoxy-2-nitrophenyl acetaldehyde involves the creation of structurally similar aryl acetaldehydes with different substitution patterns on the aromatic ring. While direct analogues are not extensively detailed, general synthetic routes for substituted aryl acetaldehydes are well-established. These methods often serve as a blueprint for creating a library of related compounds. For instance, the Stille cross-coupling reaction is a powerful and widely used method for creating biaryl compounds, which can be precursors to complex substituted aromatic molecules. nih.gov Advances in this reaction have expanded its substrate scope and improved reaction conditions, making it a viable route for synthesizing complex aromatic precursors that could be converted to the desired acetaldehyde analogues. nih.gov
Chemical Modifications of the Aldehyde Functionality
The aldehyde group is a prime site for chemical modification, offering a gateway to numerous functional groups.
The condensation reaction between an aldehyde and a primary amine is a fundamental method for forming imines, also known as Schiff bases (C=N). nih.govmasterorganicchemistry.com This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijmcmed.org The process is often catalyzed by acid. masterorganicchemistry.com
The synthesis of Schiff bases from aldehydes structurally similar to this compound has been well-documented. For example, novel Schiff bases have been synthesized from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde by reacting it with various haloanilines. jocpr.comjocpr.com Similarly, the reaction of 4-nitrocinnamaldehyde (B167888) with primary amines like 4-methoxybenzylamine (B45378) in ethanol (B145695) at room temperature yields the corresponding Schiff base. nih.govresearchgate.net These reactions demonstrate the general applicability of this transformation. A variety of catalysts, including metals and organocatalysts, can be employed to facilitate imine synthesis from aldehydes and amines. beilstein-journals.orgorganic-chemistry.orgresearchgate.net
| Reactant 1 (Aldehyde Analogue) | Reactant 2 (Amine) | Conditions | Product Type |
| 4-Nitrocinnamaldehyde | 4-Methoxybenzylamine | Ethanol, Room Temp, 48h | Schiff Base nih.gov |
| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Not specified | Schiff Base jocpr.comjocpr.com |
| Aromatic Aldehydes | Primary Amines | Acid or Metal Catalysis | Imine masterorganicchemistry.comresearchgate.net |
| Aldehydes | Aqueous Ammonia, Alkyl Bromide | Mild, Three-Component Reaction | Imine organic-chemistry.org |
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to an alcohol.
Conversion to Carboxylic Acids and Esters: Primary alcohols and aldehydes are commonly oxidized to carboxylic acids using strong oxidizing agents like potassium dichromate(VI) in acidic solution. libretexts.org The reaction involves heating the aldehyde under reflux with an excess of the oxidizing agent to ensure complete conversion. libretexts.org
Alternatively, oxidative esterification provides a direct route from aldehydes to esters. This can be achieved using various catalytic systems. One method involves treating the aldehyde with catalytic amounts of vanadium pentoxide and hydrogen peroxide in methanol (B129727) to yield the corresponding methyl ester under mild conditions. organic-chemistry.org Another approach uses N-heterocyclic carbenes to catalyze the oxidation of alcohols to esters with manganese(IV) oxide. organic-chemistry.org Aldehydes can also be converted to 4-methoxybenzyl (PMB) esters in a single step via Stetter-type chemistry, reacting with PMBBr in the presence of a thiazolium salt. nih.gov
Conversion to Alcohols: The reduction of the aldehyde group to a primary alcohol is a standard transformation. This is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For a substrate like this compound, a milder reagent like NaBH₄ would be preferred to avoid the reduction of the nitro group. Sodium borohydride is known to reduce aldehydes and ketones but generally does not reduce nitro groups on its own. jsynthchem.com
| Transformation | Reagents | Product |
| Oxidation | Potassium Dichromate (VI), H₂SO₄ | Carboxylic Acid libretexts.org |
| Oxidative Esterification | Vanadium Pentoxide, H₂O₂ in Methanol | Methyl Ester organic-chemistry.org |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
Oximes: Oximes are formed through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgresearchgate.net This reaction is versatile and serves as a method for the characterization and purification of carbonyl compounds. ijprajournal.com The synthesis is typically catalyzed by either acid or base and can often be performed under mild or even solvent-free conditions. wikipedia.orgijprajournal.com
Hydrazones: Hydrazones are synthesized by reacting an aldehyde with a hydrazine (B178648) derivative (R-NHNH₂). organic-chemistry.org This reaction is analogous to imine and oxime formation. Solvent-free methods have been developed for the synthesis of p-nitrophenyl hydrazones by grinding an aromatic aldehyde with p-nitrophenyl hydrazine at room temperature, resulting in moderate to high yields. discoveryjournals.orgresearchgate.net These mechanochemical techniques are efficient, eco-friendly, and produce pure products with short reaction times. discoveryjournals.orgresearchgate.net
| Aldehyde | Reagent | Conditions | Product | Yield (%) |
| 2,4-dichlorobenzaldehyde | 4-nitrophenyl hydrazine | Solvent-free, 5 min | 1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 57.28 researchgate.net |
| 3,4,5-trimethoxy benzaldehyde | 4-nitrophenyl hydrazine | Solvent-free, 5 min | 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | 30.51 researchgate.net |
| 3,5-dichlorobenzaldehyde | 4-nitrophenyl hydrazine | Solvent-free, 5 min | 1-(3,5-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 32.69 researchgate.net |
Alterations of the Nitro Group
The nitro group is a key functional handle that can be transformed to introduce new functionalities, most notably an amino group.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, as amines are crucial building blocks for many other compounds. jsynthchem.comnih.gov A variety of methods exist for this reduction, with chemoselectivity being a key consideration for a molecule like this compound, which also contains a reducible aldehyde group.
Several reagent systems are known to selectively reduce the nitro group while leaving other functional groups intact. organic-chemistry.org A combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary organic amine provides a metal-free method for reducing both aromatic and aliphatic nitro groups, which is compatible with many functional groups. organic-chemistry.orggoogle.com Another efficient system is the use of sodium borohydride in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, in an ethanol solvent. jsynthchem.com This system is particularly relevant as NaBH₄ alone reduces aldehydes but not nitro groups, while the addition of the nickel catalyst enables the selective reduction of the nitro functionality. jsynthchem.com Other methods include catalytic transfer hydrogenation using systems like Fe/CaCl₂. organic-chemistry.org This process leads to the formation of 4-Methoxy-2-aminophenyl acetaldehyde, a valuable intermediate for further synthetic elaboration.
| Reagent System | Key Features |
| HSiCl₃ / Tertiary Amine | Metal-free, wide functional group tolerance. organic-chemistry.org |
| NaBH₄ / Ni(PPh₃)₄ | Chemoselective for the nitro group over the aldehyde. jsynthchem.com |
| Fe / CaCl₂ | Catalytic transfer hydrogenation with good functional group tolerance. organic-chemistry.org |
| B₂pin₂ / KOtBu | Metal-free reduction that tolerates various reducible groups. organic-chemistry.org |
Further Functionalization of Reduced Nitro Species
The reduction of the nitro group in this compound would yield 2-amino-4-methoxyphenyl acetaldehyde. This resulting primary amine could theoretically undergo a wide range of functionalization reactions common to anilines. These include, but are not limited to, acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization to yield diazonium salts, which are versatile intermediates for introducing a variety of other functional groups. However, specific studies detailing these transformations for this particular molecule are not prominent in the available literature.
Modifications to the Methoxy (B1213986) Group and Aromatic Ring
Modifications to the methoxy group and the aromatic ring of this compound represent another avenue for creating analogues. Cleavage of the methyl ether could yield the corresponding phenol (B47542), 4-hydroxy-2-nitrophenyl acetaldehyde, which would open up possibilities for esterification or etherification at the phenolic hydroxyl group.
Electrophilic aromatic substitution reactions on the benzene (B151609) ring are also a theoretical possibility. The directing effects of the existing substituents (nitro, methoxy, and acetaldehyde groups) would govern the position of any new substituents. Given the activating and ortho-, para-directing nature of the methoxy group and the deactivating and meta-directing nature of the nitro and acetaldehyde groups, the regioselectivity of such reactions would be complex. Despite these theoretical possibilities, there is a lack of published research focusing on these specific modifications for this compound.
Structure-Reactivity Relationships in this compound Derivatives
Due to the limited availability of specific research data on this compound and its derivatives, data tables detailing research findings cannot be generated at this time.
Industrial and Large Scale Synthesis Considerations Excluding Production Details
Process Optimization and Scale-Up Strategies
The transition from laboratory-scale synthesis to industrial production requires meticulous process optimization and robust scale-up strategies. For a compound like 4-Methoxy-2-nitrophenyl acetaldehyde (B116499), the synthesis would likely hinge on two critical reactions: aromatic nitration and side-chain formation.
A plausible synthetic route involves the nitration of a precursor such as 4-methoxyphenylacetaldehyde or the functionalization of a pre-nitrated starting material like 4-methoxy-2-nitrotoluene. Each approach presents distinct challenges for scale-up.
Key Optimization Parameters for Nitration:
Temperature Control: Aromatic nitration is a highly exothermic reaction. beilstein-journals.org Maintaining a stable and low temperature is crucial to prevent runaway reactions and minimize the formation of undesirable by-products, such as over-nitrated species or isomers. In a large-scale batch reactor, efficient heat removal is a primary concern. ewadirect.com
Reagent Concentration and Addition: The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and the rate of addition are critical variables. beilstein-journals.orglibretexts.org Process optimization would involve finding the optimal molar ratios to maximize yield while minimizing the use of excess acid, which contributes to waste streams. acs.org
Solvent Selection: The use of solvents like trifluoroacetic acid has been explored in nitration scale-up to improve solubility and reaction control. acs.org Selecting an appropriate solvent that is effective, safe, and easily recoverable is a key aspect of process development.
Strategies for Side-Chain Formation: If starting from 4-methoxy-2-nitrotoluene, the conversion of the methyl group to an acetaldehyde functional group would require an oxidation process. Optimizing this step involves selecting a suitable oxidizing agent and catalyst that provides high selectivity to avoid over-oxidation to the corresponding carboxylic acid. The direct, one-pot oxidation of alkyl groups to aldehydes is a significant challenge in industrial synthesis. researchgate.net
Scaling up these processes from the lab to a pilot plant and then to full-scale production involves addressing challenges related to mixing efficiency, heat and mass transfer, and reaction kinetics, which differ significantly between small and large reactors. researchgate.net
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many hazardous reactions, particularly aromatic nitration. beilstein-journals.orgewadirect.com Its application to the synthesis of 4-Methoxy-2-nitrophenyl acetaldehyde would offer significant advantages in safety, efficiency, and control.
In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where they mix and react. beilstein-journals.org This approach offers several benefits:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, drastically reducing the risks associated with the exothermic nature of nitration. ewadirect.comjocpr.com
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control that is difficult to achieve in large batch vessels. researchgate.net This leads to better selectivity and reduced impurity formation. ewadirect.com
Rapid Optimization and Scalability: Flow chemistry allows for rapid screening of reaction conditions (temperature, residence time, reagent ratios) to find the optimal parameters. researchgate.net Scaling up production can often be achieved by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). ewadirect.comrsc.org
A patented method for the synthesis of the related compound 4-methoxy-2-nitroaniline (B140478) utilizes a continuous flow reactor for the acetylation, nitration, and hydrolysis steps, highlighting the industrial feasibility of this technology for producing substituted nitroaromatics with high selectivity and yield. google.com Applying a similar "telescoped" continuous flow process, where sequential reaction steps are connected without intermediate purification, could be a highly efficient strategy for producing this compound. acs.org
Efficiency and Atom Economy in Industrial Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Traditional aromatic nitration reactions, which often use a large excess of sulfuric acid as a catalyst and dehydrating agent, typically suffer from poor atom economy. libretexts.org
For the synthesis of this compound, the nitration step would be the primary focus for improving atom economy. The reaction is represented as: C₉H₁₀O₂ + HNO₃ → C₉H₉NO₄ + H₂O (Assuming nitration of 4-methoxyphenylacetaldehyde)
While the stoichiometry appears simple, the industrial process requires sulfuric acid, which is not incorporated into the final product and generates significant waste. ewadirect.comrsc.org Strategies to improve efficiency include:
Catalytic Systems: Developing catalytic processes that avoid the use of stoichiometric amounts of strong acids can significantly improve atom economy. For instance, systems using dinitrogen pentoxide with a zirconium(IV) catalyst have been described for atom-efficient nitration. nih.gov
Reagent Recycling: Implementing strategies for the recovery and recycling of waste acid streams is crucial for the economic and environmental viability of large-scale nitration processes. rsc.org
Alternative Nitrating Agents: Research into milder and more selective nitrating agents, such as N-nitropyrazole reagents, could lead to processes with better atom economy and reduced waste. acs.org
Impurity Profiling and Control in Large-Scale Production
Ensuring the purity of the final product is a critical aspect of pharmaceutical and fine chemical manufacturing. Impurity profiling—the identification, quantification, and control of unwanted substances—is mandated by regulatory bodies and is essential for product quality and safety. researchgate.netmt.comijprajournal.com
In the large-scale synthesis of this compound, several potential impurities could arise:
Regioisomers: The nitration of a methoxy-substituted benzene (B151609) ring is directed by the activating methoxy (B1213986) group (ortho, para-directing) and the deactivating acetaldehyde group (meta-directing). The primary regioisomeric impurity would likely be 4-Methoxy-3-nitrophenyl acetaldehyde , formed by nitration at the position ortho to the methoxy group and meta to the aldehyde. Controlling the reaction conditions, such as temperature and the choice of nitrating agent, is key to maximizing the yield of the desired 2-nitro isomer. jocpr.com
Process-Related Impurities: These can include unreacted starting materials, intermediates from incomplete reactions, or by-products from side reactions like oxidation of the aldehyde group to a carboxylic acid. ijprajournal.com
Degradation Products: The final product may degrade under certain storage or processing conditions. nih.gov
The control of these impurities is achieved through a combination of optimized reaction conditions and effective purification methods. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for impurity profiling, allowing for the detection and structural elucidation of even trace-level contaminants. mt.comlgcstandards.com Establishing strict in-process controls and final product specifications is necessary to ensure batch-to-batch consistency and meet regulatory requirements. researchgate.net
Conclusion and Outlook
Summary of Key Synthetic Advancements and Mechanistic Insights
The synthesis of aryl acetaldehydes, including substituted derivatives like 4-methoxy-2-nitrophenyl acetaldehyde (B116499), has seen significant advancements beyond classical methods. While specific literature on the direct synthesis of 4-methoxy-2-nitrophenyl acetaldehyde is sparse, general methodologies for the preparation of α-aryl aldehydes are well-established and offer viable routes.
Key synthetic strategies that could be applied or adapted for the synthesis of this compound include:
Palladium-Catalyzed α-Arylation: A general and improved protocol for the palladium-catalyzed α-arylation of aldehydes with aryl halides has been developed. acs.org This method is effective for coupling both linear and branched aldehydes with a variety of bromo- and chloroarenes, accommodating both electron-rich and electron-poor substrates. acs.org
Meerwein Arylation: This process serves as a synthetic equivalent to the direct α-arylation of acetaldehyde enolate and utilizes aryldiazonium salts as precursors to generate aryl radicals. acs.org A continuous-flow process for this reaction has been developed, offering mild reaction conditions and high functional group tolerance. acs.org This approach is particularly advantageous as it avoids the use of strong bases, which can be problematic for sensitive aldehyde products. rsc.org
Gold(I)-Catalyzed Homologation: A recently developed methodology involves the synthesis of 2-aryl acetaldehydes from their corresponding aryl aldehydes using trimethylsilyldiazomethane (TMSCHN2) under gold(I) catalysis. rsc.org This protocol demonstrates high functional group compatibility, successfully yielding monoaryl acetaldehydes with various substituents, including nitro and methoxy (B1213986) groups. rsc.org
Chemoenzymatic Synthesis: An emerging approach utilizes a chemoenzymatic platform where styrene oxide isomerase (SOI) converts aryl epoxides into α-aryl aldehydes through a Meinwald rearrangement. nih.gov These unstable aldehyde intermediates can then be used in subsequent C-C bond-forming reactions. nih.gov This method offers a biocatalytic route to α-aryl aldehydes under mild, whole-cell conditions. nih.gov
Mechanistic insights into the formation of aryl acetaldehydes have also deepened. For instance, the Meerwein arylation proceeds through the generation of an aryl radical from an aryldiazonium salt, which then adds to an enol ether. acs.org In the gold(I)-catalyzed homologation, a diazoorgano Au(I) complex is a key intermediate that reacts with the aryl aldehyde. rsc.org Computational studies on the transformation of substituted acetaldehydes have shed light on the formation of various products, indicating that electron-withdrawing groups can influence the reaction pathways. nih.gov
A summary of potential synthetic approaches for aryl acetaldehydes is presented in the table below.
| Synthetic Method | Precursors | Key Features |
| Palladium-Catalyzed α-Arylation | Aldehydes, Aryl halides | General method, accommodates various functional groups. acs.org |
| Meerwein Arylation | Anilines, Ethyl vinyl ether | Mild, base-free conditions; suitable for sensitive aldehydes. acs.orgrsc.org |
| Gold(I)-Catalyzed Homologation | Aryl aldehydes, TMSCHN2 | High functional group tolerance, good to high yields. rsc.org |
| Chemoenzymatic Synthesis | Aryl epoxides | Biocatalytic, mild conditions, in situ generation of aldehydes. nih.gov |
Emerging Trends in Aryl Acetaldehyde Chemistry
The field of organic synthesis is continually evolving, with several emerging trends holding significant promise for the chemistry of aryl acetaldehydes. These trends are driven by the need for more efficient, selective, and sustainable synthetic methods. acs.org
Biocatalysis and Enzyme Catalysis: There is a growing interest in using enzymes to perform chemical transformations with high selectivity and under mild conditions. acs.org The use of styrene oxide isomerase to produce α-aryl aldehydes is a prime example of this trend. nih.gov Future developments may involve the discovery or engineering of novel enzymes for the synthesis of a wider range of substituted aryl acetaldehydes. Microbial synthesis of aromatic aldehydes is also gaining traction as a sustainable alternative to traditional chemical synthesis. sciepublish.com
Continuous-Flow Synthesis: Continuous-flow technologies are being increasingly adopted in organic synthesis to improve reaction control, safety, and scalability. google.com The development of a continuous-flow process for the Meerwein arylation of ethyl vinyl ether demonstrates the potential of this technology for the synthesis of monoarylated acetaldehydes. acs.org
Photocatalysis: Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. acs.org While specific applications to the synthesis of this compound are yet to be reported, the broader field of photoredox catalysis offers opportunities for the development of new C-C bond-forming reactions that could be applicable.
Green Chemistry: The principles of green chemistry are increasingly influencing the design of synthetic routes. acs.org This includes the use of less hazardous reagents, renewable starting materials, and more energy-efficient processes. The development of microbial and enzymatic routes for aldehyde synthesis aligns with this trend. acs.orgsciepublish.com
Potential for New Synthetic Pathways and Applications
While established methods provide a foundation for the synthesis of this compound, there is potential for the development of new and improved synthetic pathways. Future research could focus on:
Novel Catalytic Systems: The exploration of new catalysts, including those based on earth-abundant metals or novel organocatalysts, could lead to more efficient and cost-effective syntheses.
Direct C-H Functionalization: Methods for the direct functionalization of C-H bonds are highly sought after as they can significantly shorten synthetic sequences. acs.org The development of a method for the direct introduction of the acetaldehyde moiety onto a pre-functionalized 4-methoxy-2-nitrobenzene ring would be a significant advancement.
Enantioselective Synthesis: For chiral aryl acetaldehydes, the development of enantioselective synthetic methods is crucial. This could involve the use of chiral catalysts or biocatalysts to control the stereochemistry of the product.
Regarding applications, the presence of the methoxy, nitro, and acetaldehyde functional groups suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized, while the aldehyde group is reactive towards a variety of nucleophiles. Potential applications could include:
Pharmaceutical Synthesis: Many biologically active compounds contain substituted aromatic rings. This compound could serve as a building block for the synthesis of novel pharmaceutical agents.
Materials Science: Aromatic nitro compounds can have interesting optical and electronic properties. This compound could be explored as a precursor for the synthesis of new materials.
Agrochemicals: The synthesis of novel pesticides and herbicides often involves substituted aromatic intermediates.
Future Directions in Theoretical and Computational Studies of this compound
Theoretical and computational studies can provide valuable insights into the structure, reactivity, and properties of this compound, guiding experimental efforts. Future research in this area could focus on several key aspects:
Electronic Structure and Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure of the molecule. nih.gov This can help in understanding the influence of the methoxy and nitro substituents on the reactivity of the aldehyde group and the aromatic ring. Such studies can predict sites of electrophilic and nucleophilic attack, providing a basis for designing new reactions.
Mechanistic Studies: Computational methods can be employed to elucidate the mechanisms of reactions involving this compound. nih.gov For example, the energy profiles of different synthetic routes can be calculated to identify the most favorable pathways. This can aid in optimizing reaction conditions and improving yields.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can be compared with experimental data to confirm the structure of the synthesized compound.
Intermolecular Interactions: Molecular dynamics and Monte Carlo simulations can be used to study the interactions of this compound with other molecules, such as solvents or biological targets. chemmethod.com This can provide insights into its solubility, stability, and potential biological activity. Studies on the adsorption of nitrophenols onto surfaces using quantum mechanics calculations and molecular dynamics simulations have already been conducted, providing a framework for similar investigations with this molecule. chemmethod.com
Tautomerism: Like other aldehydes, this compound can exist in equilibrium with its enol tautomer. wikipedia.org Theoretical studies can quantify the relative stability of the keto and enol forms and investigate the factors that influence this equilibrium.
By combining theoretical and experimental approaches, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its synthesis and potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-2-nitrophenyl acetaldehyde, and how can structural purity be ensured?
- Methodology : A two-step synthesis involving nitration and formylation of precursor aryl ethers is commonly employed. For example, nitration of 4-methoxyphenyl acetaldehyde derivatives under controlled HNO₃/H₂SO₄ conditions at 0–5°C minimizes side reactions. Purification via column chromatography (hexane:ethyl acetate, 3:1) ensures separation of nitro isomers. Structural validation requires combined techniques: ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and X-ray crystallography (SHELX refinement ). Purity is confirmed by HPLC (>98% peak area) with UV detection at 254 nm .
Q. How does the nitro group influence the stability of this compound under ambient storage?
- Methodology : Stability assays under varied conditions (light, temperature, humidity) reveal degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify photodegradation products (e.g., nitro reduction to amine or aldehyde oxidation). Kinetic modeling (Arrhenius equation) predicts shelf life, while FTIR monitors carbonyl group integrity .
Q. What analytical methods are most reliable for quantifying trace impurities in this compound?
- Methodology : Headspace GC-MS with cryogenic trapping minimizes acetaldehyde trimerization artifacts . Calibration curves using deuterated internal standards (e.g., d₄-acetaldehyde) improve precision. For low-concentration detection (<1 ppm), PTR-MS (proton-transfer reaction mass spectrometry) at m/z 45 shows superior sensitivity but requires cross-validation with DNPH-HPLC due to potential interferences (R² = 0.72, slope 1.47 ± 0.09) .
Advanced Research Questions
Q. How do electronic effects of the methoxy and nitro substituents modulate acetaldehyde’s reactivity in oxidation reactions?
- Methodology : Computational studies (CVS-CCSD/aug-cc-pVTZ) predict π→π* and n→π* transitions at the oxygen K-edge (531.5–536.3 eV), correlating with experimental XAS spectra. Kinetic analyses in flow reactors (1 atm, 504 ppm NO) reveal nitro groups suppress NTC (negative temperature coefficient) behavior, while methoxy substituents enhance radical scavenging (e.g., HO₂• + NO → OH• + NO₂) .
Q. What experimental precautions are critical for studying adsorption-desorption equilibria of this compound on solid surfaces?
- Methodology : Breakthrough curves in packed-bed reactors must account for acetaldehyde trimerization (self-reaction) by optimizing Langmuir isotherm parameters (e.g., qₘ = 2.5 mmol/g, K = 0.03 L/mmol via nonlinear regression). In-situ FTIR monitors surface-bound intermediates, while TGA-DSC quantifies desorption enthalpies (ΔH ≈ 45–50 kJ/mol) .
Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?
- Methodology : Molecular docking (AutoDock Vina) identifies preferential binding to cysteine residues in proteins (e.g., ALDH2 inhibition). In vitro assays using HepG2 cells quantify adduct formation (LC-MS/MS detection of Schiff bases). Comparative studies with unsubstituted acetaldehyde reveal nitro groups enhance electrophilicity (IC₅₀ reduced by 40%) .
Q. What strategies resolve discrepancies between computational predictions and experimental data in reaction mechanisms involving this compound?
- Methodology : Multivariate analysis (PLS regression) reconciles DFT-calculated activation energies (e.g., B3LYP/6-311++G**) with experimental Arrhenius parameters. Discrepancies in NOx-mediated oxidation pathways (e.g., CH₃CHO + NO → CH₃CO• + HNO) are addressed via isotopic labeling (¹⁵NO) and cavity ring-down spectroscopy (CRDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
